
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione
Vue d'ensemble
Description
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperidine-2,6-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine-2,6-dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-nitro-4-oxo-4H-quinazoline: Lacks the piperidine-2,6-dione moiety.
3-(2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione: Lacks the nitro group.
3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine: Lacks the dione functionality.
Uniqueness
The presence of both the nitro and piperidine-2,6-dione groups in 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione makes it unique
Propriétés
Formule moléculaire |
C14H12N4O5 |
|---|---|
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H12N4O5/c1-7-15-8-3-2-4-9(18(22)23)12(8)14(21)17(7)10-5-6-11(19)16-13(10)20/h2-4,10H,5-6H2,1H3,(H,16,19,20) |
Clé InChI |
KHEXQYOPAOPUQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCC(=O)NC3=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
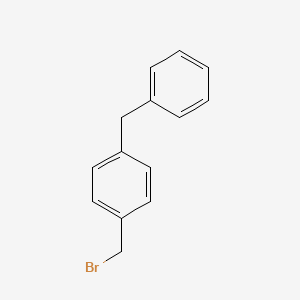
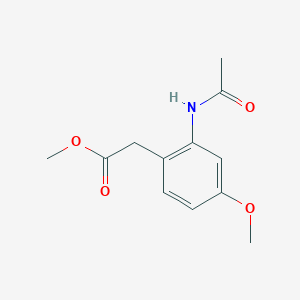
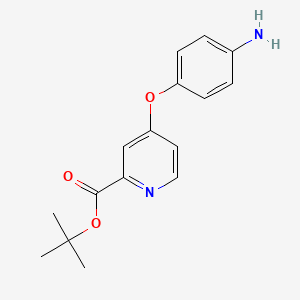
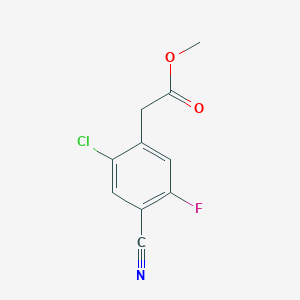
![5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine](/img/structure/B8633807.png)
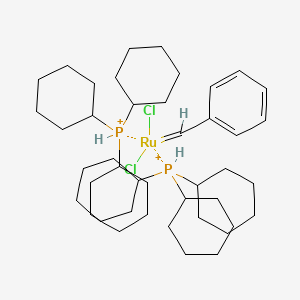
![N-[4-(2-Cyclopropylethoxy)benzoyl]glycine](/img/structure/B8633832.png)

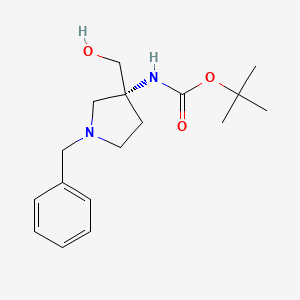
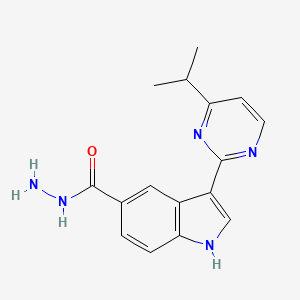
![5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid](/img/structure/B8633875.png)
![6-(Furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8633877.png)
![(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one](/img/structure/B8633882.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
